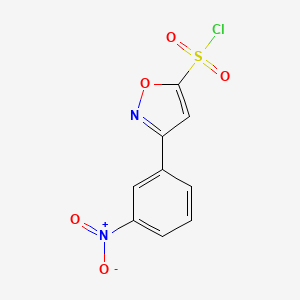
3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a nitrophenyl group, an oxazole ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-nitrophenyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-nitrophenyl-1,2-oxazole
Reagent: Chlorosulfonic acid (ClSO₃H)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ are used in solvents such as ethanol or tetrahydrofuran (THF) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used in solvents like dichloromethane (DCM).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its unique structural features.
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function. The nitrophenyl group may also participate in redox reactions, contributing to the compound’s biological activity. The oxazole ring provides structural stability and may interact with specific molecular targets, influencing the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(3-Nitrophenyl)-1,2-oxazole-4-sulfonyl chloride
- 3-(3-Nitrophenyl)-1,2-thiazole-5-sulfonyl chloride
Uniqueness
3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the specific positioning of the nitrophenyl group and the sulfonyl chloride functional group on the oxazole ring. This unique arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and medicinal chemistry. The presence of the nitrophenyl group also enhances its potential for biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H5ClN2O5S |
|---|---|
Molecular Weight |
288.66 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O5S/c10-18(15,16)9-5-8(11-17-9)6-2-1-3-7(4-6)12(13)14/h1-5H |
InChI Key |
CANVRUJPZBGMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13233205.png)
![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide](/img/structure/B13233208.png)
![3-[(3-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13233220.png)
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid](/img/structure/B13233223.png)

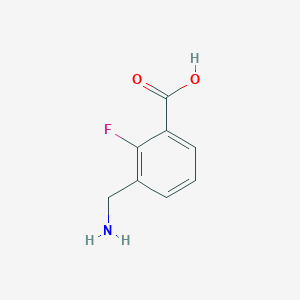
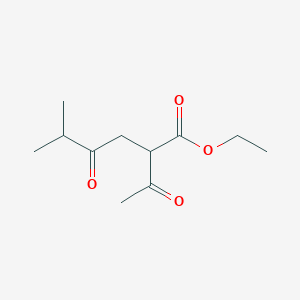
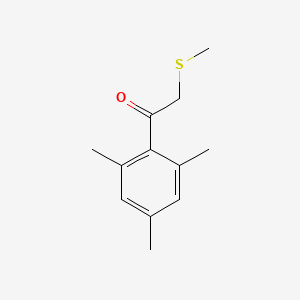
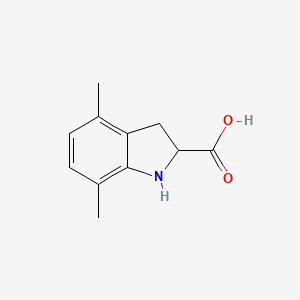

![Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13233255.png)
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride](/img/structure/B13233258.png)
![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane](/img/structure/B13233263.png)
![4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13233289.png)
